LC-MS/MS Quantification vs. Unlabeled Analyte
When used as an internal standard, 3-ethylaniline-d5 demonstrates a baseline mass separation of +5 Da compared to unlabeled 3-ethylaniline, enabling distinct and quantifiable signal resolution in mass spectrometry . This isotopic difference allows for the correction of matrix effects and instrument variability, which is a fundamental requirement for accurate quantitative bioanalysis that unlabeled compounds cannot fulfill [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Difference |
|---|---|
| Target Compound Data | Mass difference of +5 Da relative to unlabeled 3-ethylaniline |
| Comparator Or Baseline | 3-Ethylaniline (unlabeled), mass difference of 0 Da |
| Quantified Difference | +5 Da mass shift, allowing for distinct MS detection |
| Conditions | Standard MS detection conditions; isotopic labeling provides a distinct signature for the internal standard. |
Why This Matters
This +5 Da shift is the minimal requirement for accurate LC-MS/MS internal standardization, ensuring that procurement of the d5-labeled version is essential for robust quantitation of 3-ethylaniline in biological and environmental samples.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
